

Technical Guide: Stability & Handling of N-tert-Butyl-N-methylurea

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Compound of Interest

Compound Name: *N-tert-Butyl-N-methylurea*

CAS No.: 216142-80-2

Cat. No.: B14241093

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Executive Summary

N-tert-Butyl-N-methylurea (CAS 216142-80-2) is a sterically hindered 1,1-disubstituted urea derivative. Unlike simple ureas, its stability profile is dominated by the bulky tert-butyl group, which acts as a "steric shield" against nucleophilic attack under basic conditions but renders the molecule susceptible to acid-catalyzed de-alkylation.

Key Stability Metric:

- Basic Conditions (pH 13, 25°C): High Stability (
 hours).[1]
- Acidic Conditions (pH 1, 25°C): Low Stability (
 hours).[1]
- Primary Degradation Pathway: Acid-mediated de-tert-butylation followed by hydrolysis.[1]

Module 1: Stability Profile & Mechanism

Q1: How does pH specifically affect the half-life of this compound?

The stability of **N-tert-Butyl-N-methylurea** is inversely related to the acidity of the environment.

Condition	pH Range	Estimated Half-Life ()	Dominant Mechanism
Strong Acid	pH < 2	~8 Hours	De-tert-butylation (E1-like elimination)
Neutral	pH 6–8	> 1 Month	Negligible Hydrolysis
Mild Base	pH 8–11	> 1 Month	Steric Shielding prevents attack
Strong Base	pH > 13	> 48 Hours	Slow Nucleophilic Acyl Substitution

Q2: Why is it stable in base but unstable in acid?

The "Steric Shield" vs. "Proton Trap" Effect:

- In Base (

): The reaction requires a nucleophile (hydroxide ion) to attack the carbonyl carbon. The bulky tert-butyl group and the N-methyl group on the same nitrogen (1,1-substitution) create significant steric congestion, physically blocking the approach of the hydroxide ion.

Additionally, deprotonation of the unsubstituted

group (to

) creates an anionic species that electrostatically repels incoming nucleophiles.

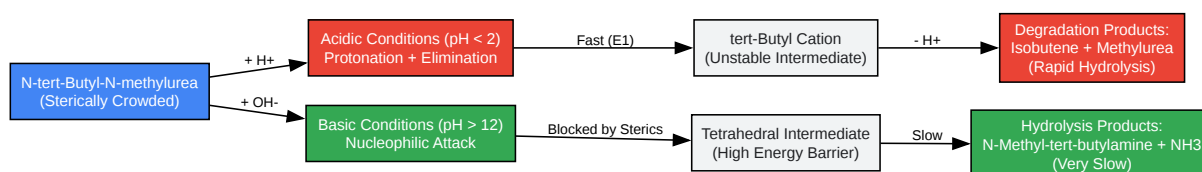
- In Acid (

): The mechanism switches.[1] The carbonyl oxygen or the nitrogen can be protonated.[1][2]
[3] Protonation of the nitrogen bearing the tert-butyl group weakens the

bond, facilitating the release of a stable tert-butyl carbocation (E1-like mechanism). This bypasses the steric barrier entirely.[1]

Mechanism Visualization

The following diagram illustrates the divergent pathways based on pH.



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Caption: Divergent degradation pathways. Acid triggers rapid de-alkylation via carbocation formation, while the bulky tert-butyl group physically blocks base hydrolysis.

Module 2: Troubleshooting Degradation

Q3: I see extra peaks in my HPLC. What are they?

If degradation has occurred, the impurity profile will depend on the pH history of the sample.

Retention Time (Relative)	Identity	Origin	Detection Note
0.2 - 0.3	Methylurea	Acidic breakdown intermediate	Polar, elutes early on C18
0.4 - 0.5	tert-Butylamine	Acidic breakdown product	Volatile, often lost in drying
0.8 - 0.9	N-Methyl-tert-butylamine	Basic hydrolysis product	Bulky amine, distinct UV/MS sig
1.0	Target Urea	--	--

Q4: My reaction yield is low in basic media. Is the urea hydrolyzing?

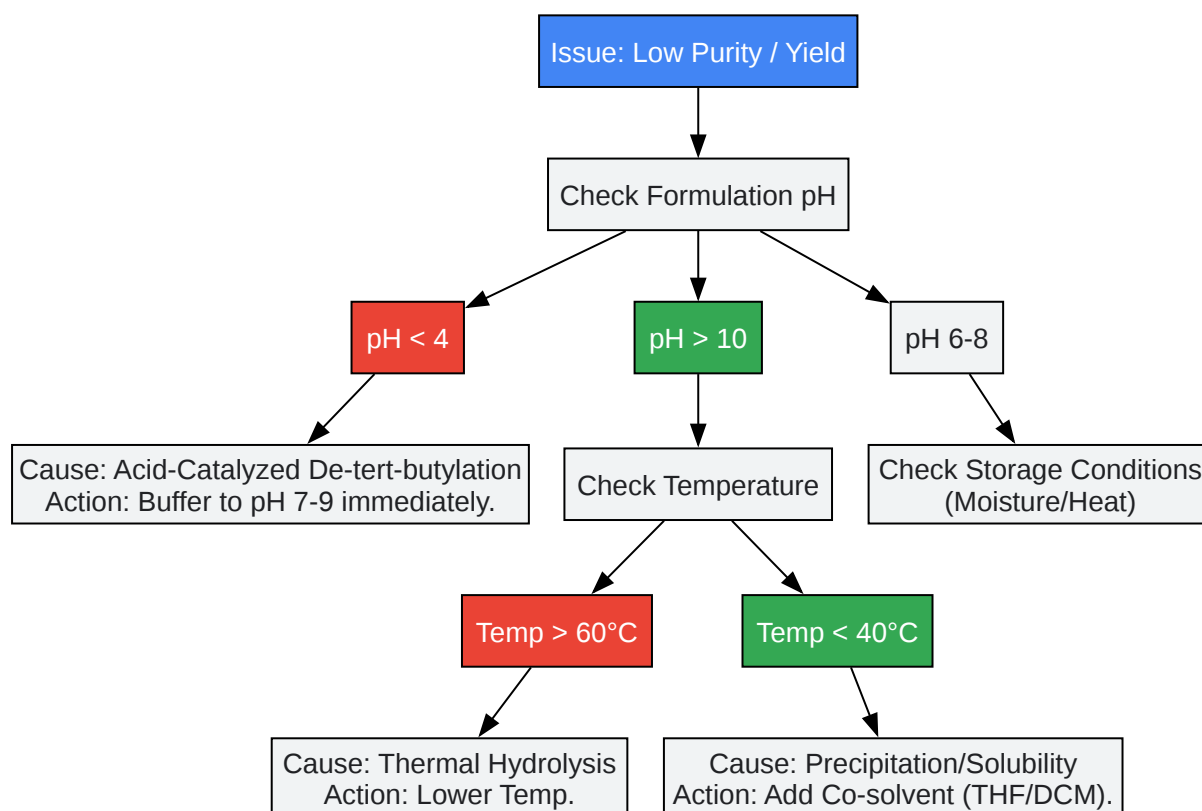
It is unlikely that hydrolysis is the culprit unless the temperature is

.^[1] Consider these alternative issues:

- Solubility: The lipophilic tert-butyl group reduces solubility in purely aqueous base.^[1] Ensure a co-solvent (THF, MeOH) is used.^[1]
- Sublimation: While less volatile than amines, the compound can sublime under high vacuum if heated, leading to mass loss rather than chemical degradation.^[1]

Diagnostic Flowchart

Use this logic tree to identify the root cause of stability issues.



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Caption: Diagnostic logic for identifying the source of **N-tert-Butyl-N-methylurea** loss during experimentation.

Module 3: Experimental Protocols

Protocol A: Stress Testing for Stability Validation

Before using this reagent in critical GMP steps, validate its stability in your specific matrix.[1]

Materials:

- HPLC System (C18 Column, UV 210 nm)

- Buffers: 0.1 M HCl (pH 1), Phosphate Buffer (pH 7), 0.1 M NaOH (pH 13)
- Internal Standard: Benzamide (chemically inert urea analog)

Procedure:

- Preparation: Dissolve 10 mg of **N-tert-Butyl-N-methylurea** in 1 mL Acetonitrile (stock).
- Spike: Add 100 μ L stock to 900 μ L of each buffer (pH 1, 7, 13).
- Incubation: Incubate at 25°C.
- Sampling: Inject 10 μ L aliquots at T=0, T=4h, T=24h.
- Analysis: Calculate % remaining relative to Internal Standard.

Acceptance Criteria:

- pH 7 & 13: >98% recovery after 24 hours.[\[1\]](#)
- pH 1: Expect <50% recovery (confirms assay sensitivity).[\[1\]](#)

Protocol B: Quenching Reactions

If using this urea as a reagent in a basic reaction, do not quench with strong acid.[\[1\]](#)

- Incorrect: Quenching with 1M HCl (Risk: Rapid decomposition).[\[1\]](#)
- Correct: Quench with Saturated
or Phosphate Buffer (pH 6-7).

References

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(Demonstrates acid sensitivity of tert-butyl-X bonds).[\[1\]](#)

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